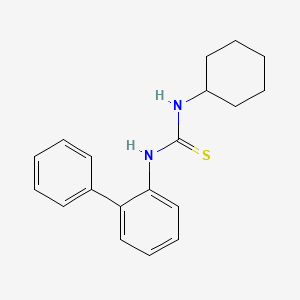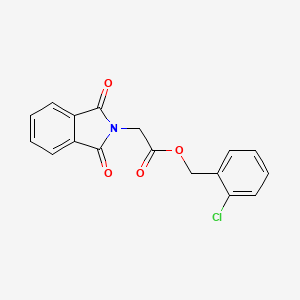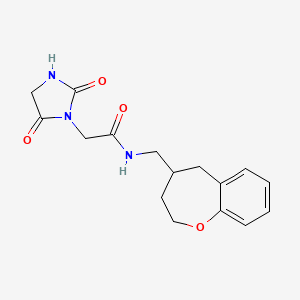
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as CMI-977, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the treatment of various diseases.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and infection. For example, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to induce apoptosis in tumor cells, leading to their death. In inflammation research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In infectious disease research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to disrupt the cell membrane of microorganisms, leading to their death.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its broad spectrum of activity against various diseases. Another advantage is its ability to inhibit multiple targets, leading to a more effective treatment. However, one limitation of using N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its potential toxicity, which must be carefully monitored.
未来方向
There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the development of more targeted formulations of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide to reduce its potential toxicity. Additionally, further research is needed to explore the potential applications of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the condensation of 3-chloro-4-methylphenylamine with 2-methyl-5-nitroimidazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In inflammation research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In infectious disease research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have antimicrobial activity against various pathogens, including bacteria, fungi, and parasites.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-3-4-10(5-11(8)14)16-12(19)7-17-9(2)15-6-13(17)18(20)21/h3-6H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGKVKBXOMQLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)
![3-(2-methoxyethyl)-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B5684056.png)
![1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5684062.png)
![2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)



![5-(aminosulfonyl)-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-2-fluorobenzamide](/img/structure/B5684116.png)
![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)
